5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide
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Overview
Description
5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide typically involves the cyclization of phenylhydrazone derivatives followed by functionalization at various ring positions. The most common synthesis route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect calcium ion influx, which is crucial for platelet aggregation and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains a six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto functionality at the third position.
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Uniqueness
5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide stands out due to its unique combination of a cycloheptylamino group and a sulfonamide group, which imparts distinct pharmacological properties. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
5-[6-(cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-2-14-9-10-15(13-18(14)26(20,24)25)17-11-12-19(23-22-17)21-16-7-5-3-4-6-8-16/h9-13,16H,2-8H2,1H3,(H,21,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVVEABCZMUQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCCC3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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